molecular formula C7H3Cl3F2 B13650233 1,4-Difluoro-2-(trichloromethyl)benzene CAS No. 847744-21-2

1,4-Difluoro-2-(trichloromethyl)benzene

Cat. No.: B13650233
CAS No.: 847744-21-2
M. Wt: 231.4 g/mol
InChI Key: DQJUBNZQEHUYMZ-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(trichloromethyl)benzene is a halogenated aromatic compound characterized by two fluorine atoms at the 1 and 4 positions of the benzene ring and a trichloromethyl (-CCl₃) group at the 2 position. The trichloromethyl group is a strong electron-withdrawing substituent, while fluorine atoms at the para positions may modulate electronic effects and steric interactions. Such compounds are typically used as intermediates in organic synthesis, agrochemicals, or pharmaceuticals due to their reactivity in substitution and coupling reactions .

Properties

CAS No.

847744-21-2

Molecular Formula

C7H3Cl3F2

Molecular Weight

231.4 g/mol

IUPAC Name

1,4-difluoro-2-(trichloromethyl)benzene

InChI

InChI=1S/C7H3Cl3F2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H

InChI Key

DQJUBNZQEHUYMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(Cl)(Cl)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Difluoro-2-(trichloromethyl)benzene typically involves the fluorination of 1,4-dichloro-2-(trifluoromethyl)benzene. The reaction conditions often include the use of hydrogen fluoride in the presence of a catalyst such as antimony pentachloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.

Mechanism of Action

The mechanism by which 1,4-Difluoro-2-(trichloromethyl)benzene exerts its effects is primarily through its interactions with molecular targets in biochemical pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins . These interactions can modulate the activity of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1,4-difluoro-2-(trichloromethyl)benzene and related compounds:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
This compound C₇H₃Cl₃F₂ -F (1,4), -CCl₃ (2) Trichloromethyl, Fluorine 241.45
1,4-Bis(trichloromethyl)benzene C₈H₄Cl₆ -CCl₃ (1,4) Two trichloromethyl groups 312.74
Benzotrichloride (Trichloromethylbenzene) C₇H₅Cl₃ -CCl₃ (1) Single trichloromethyl group 195.48
1,4-Difluoro-2-(methylsulfonyl)benzene C₇H₆F₂O₂S -F (1,4), -SO₂CH₃ (2) Methylsulfonyl, Fluorine 192.18
1,4-Dibromo-2-(trifluoromethyl)benzene C₇H₃Br₂F₃ -Br (1,4), -CF₃ (2) Trifluoromethyl, Bromine 315.91

Physicochemical Properties

  • Solubility :
    • Compounds with trichloromethyl groups (e.g., 1,4-bis(trichloromethyl)benzene) are generally insoluble in water but soluble in organic solvents like dichloromethane .
    • The methylsulfonyl group in 1,4-difluoro-2-(methylsulfonyl)benzene enhances polarity, likely increasing water solubility compared to trichloromethyl analogs .
  • Melting/Boiling Points :
    • 1,4-Bis(trichloromethyl)benzene has a melting point of 106–110°C and a boiling point of 312°C, reflecting high thermal stability due to symmetrical substitution .
    • Benzotrichloride (single -CCl₃) has a lower boiling point (~220°C), indicating reduced stability compared to disubstituted analogs .

Research Findings and Industrial Relevance

  • Electrophilic Reactivity : Fluorine and chlorine substituents in the target compound may enhance its utility in synthesizing fluorinated agrochemicals, leveraging the electron-withdrawing effects for directed functionalization .

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